Lipophilicity (LogP) Differentiation from 4-Aminopyridine and DMAP
The calculated octanol-water partition coefficient (LogP) of 2,3-dimethylpyridin-4-amine is 1.21, placing it at an intermediate position between the more hydrophilic 4-aminopyridine (LogP ≈ 0.3) and the more lipophilic comparators DMAP (LogP = 1.34) and 2,3-lutidine (LogP = 1.65–1.70) . This ~0.9 log-unit increase over 4-aminopyridine corresponds to an approximately 8-fold higher octanol partitioning, while the ~0.13 log-unit decrease relative to DMAP indicates marginally greater aqueous affinity than the tertiary amine analog . The primary amine at C4, combined with electron-donating methyl groups at C2 and C3, produces a lipophilicity profile that is neither as polar as unsubstituted 4-aminopyridine nor as hydrophobic as the fully methylated lutidine scaffold, offering a distinct partitioning window for applications where intermediate membrane permeability or phase-transfer behavior is desired .
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.21 (2,3-Dimethylpyridin-4-amine, CAS 122475-57-4) |
| Comparator Or Baseline | 4-Aminopyridine (CAS 504-24-5): LogP = 0.3; DMAP (CAS 1122-58-3): LogP = 1.34; 2,3-Lutidine (CAS 583-61-9): LogP = 1.65–1.70; 2-Amino-3-methylpyridine (CAS 1603-40-3): LogP = 1.55 |
| Quantified Difference | ΔLogP vs. 4-AP: +0.91 (~8× higher octanol partitioning); vs. DMAP: −0.13; vs. 2,3-Lutidine: −0.44 to −0.49 |
| Conditions | Calculated LogP values from authoritative chemical databases (ChemSrc, ChemicalBook, BOC Sciences); temperature not specified for calculations |
Why This Matters
For procurement decisions, this intermediate LogP differentiates the compound for applications requiring balanced hydrophobicity—more membrane-permeable than 4-aminopyridine but retaining sufficient aqueous solubility for reaction media compatibility, reducing the need for co-solvents in certain synthetic protocols.
